molecular formula C8H13N3O4 B562536 Ethyl (2-Azidoethoxy-d4)acetoacetate CAS No. 1189691-91-5

Ethyl (2-Azidoethoxy-d4)acetoacetate

Cat. No.: B562536
CAS No.: 1189691-91-5
M. Wt: 219.233
InChI Key: KTVPZBURNBMJNW-KHORGVISSA-N
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Chemical Reactions Analysis

Ethyl (2-Azidoethoxy-d4)acetoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-Azidoethoxy-d4)acetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies due to its stable isotope labeling, which allows researchers to trace metabolic pathways.

    Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (2-Azidoethoxy-d4)acetoacetate involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the deuterium labeling allows for precise tracking of the compound through various biochemical pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .

Comparison with Similar Compounds

Ethyl (2-Azidoethoxy-d4)acetoacetate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 4-(2-azido-1,1,2,2-tetradeuterioethoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVPZBURNBMJNW-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)CC(=O)OCC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661953
Record name Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189691-91-5
Record name Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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